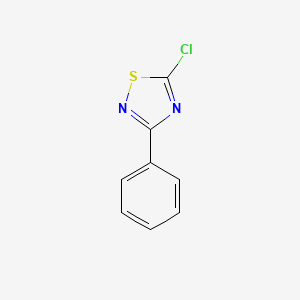

5-Chloro-3-phenyl-1,2,4-thiadiazole

Overview

Description

5-Chloro-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H5ClN2S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry . The compound features a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a phenyl group attached to the third carbon atom .

Mechanism of Action

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that thiadiazole derivatives can exhibit anti-tuberculosis activity and can act as inhibitors of ketohexokinase and glucocorticoid receptors .

Biochemical Pathways

Thiadiazole derivatives have been reported to affect various biochemical pathways, including those involving the aforementioned molecular targets .

Result of Action

Thiadiazole derivatives have been reported to exhibit cytotoxic activity , and antibacterial activity has been observed for some 1,3,4-thiadiazole derivatives .

Action Environment

It has been reported that the nature of substituents on the thiadiazole scaffold can affect the antimicrobial activity of the compounds .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-phenyl-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby affecting the proliferation of both bacterial and cancer cells . Additionally, this compound can bind to proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism . In cancer cells, for example, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can inhibit cell proliferation by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA, preventing its replication and transcription . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit the growth of tumors without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The distribution of this compound can affect its localization and activity, influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors . The localization of this compound can determine its effects on cellular processes and its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-phenyl-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of phenylthiosemicarbazide with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride . This method also requires reflux conditions and purification through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow methods to ensure safety and efficiency . These methods allow for the safe handling of hazardous reagents and the production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: The major products formed are substituted thiadiazole derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products include oxidized or reduced thiadiazole derivatives with different functional groups attached to the ring.

Scientific Research Applications

5-Chloro-3-phenyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-Chloro-3-phenyl-1,2,4-thiadiazole can be compared with other similar compounds, such as:

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: This compound has a similar thiadiazole ring structure but with different substituents, leading to different chemical and biological properties.

5-Amino-1,2,4-thiadiazole: This compound has an amino group instead of a chlorine atom, which affects its reactivity and biological activity.

5-Phenyl-1,2,4-thiadiazole: This compound lacks the chlorine atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a chlorine atom and a phenyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Biological Activity

5-Chloro-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant antimicrobial, anticancer, and enzyme-inhibiting properties. This article delves into the compound's biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS, with a molecular weight of 196.66 g/mol. The structure consists of a thiadiazole ring that includes two nitrogen atoms and one sulfur atom, along with a phenyl group and a chlorine substituent. This unique arrangement contributes to its diverse reactivity and biological activities.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Inhibitory effect observed |

| Staphylococcus aureus | Effective against multiple strains |

| Escherichia coli | Significant inhibition noted |

| Pseudomonas aeruginosa | Variable susceptibility |

Studies indicate that the compound disrupts cell signaling pathways and alters gene expression in microbial cells, leading to reduced proliferation .

2. Anticancer Properties

Research has shown that this compound can inhibit specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. The compound's ability to bind to enzyme active sites enhances its potential as an anticancer agent. In animal models, low doses have been effective in tumor growth inhibition without significant toxicity .

3. Enzyme Inhibition

The compound interacts with several molecular targets including:

- Carbonic Anhydrase

- Inosine Monophosphate Dehydrogenase

- Heat Shock Protein 90

These interactions result in significant changes in enzyme activity and cellular functions . The inhibition of these enzymes is linked to its therapeutic potential in treating various diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in critical biochemical pathways.

- Cellular Disruption : It alters cellular metabolism and gene expression through interference with signaling pathways.

- Stability and Degradation : While relatively stable under normal conditions, exposure to light or heat can lead to degradation .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains using agar diffusion methods. Results indicated substantial inhibition against Klebsiella pneumoniae and Staphylococcus aureus .

- Anticancer Activity Assessment : In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines by disrupting DNA replication processes .

Properties

IUPAC Name |

5-chloro-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVOZDQWUMILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178953 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-23-0 | |

| Record name | NSC 518113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24255-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.